molecular formula C22H20N2O4 B2543909 N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 903302-86-3

N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2543909
CAS No.: 903302-86-3
M. Wt: 376.412
InChI Key: DSBRGEFDXAYLBG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a 1,2-dihydroisoquinolin-1-one core substituted with a prop-2-en-1-yl (allyl) group at position 2 and an acetamide-linked 4-acetylphenyl moiety at position 5 via an ether-oxygen bridge.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-24-13-11-18-19(22(24)27)5-4-6-20(18)28-14-21(26)23-17-9-7-16(8-10-17)15(2)25/h3-11,13H,1,12,14H2,2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBRGEFDXAYLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Dihydroisoquinolinyl Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline structure.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the dihydroisoquinolinyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, such compounds are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The target compound shares structural motifs with several acetamide derivatives, enabling comparisons of bioactivity and physicochemical properties:

Compound Key Structural Features Reported Activity Reference
Target Compound Dihydroisoquinoline, allyl, 4-acetylphenyl Inferred anti-inflammatory/anti-exudative potential (based on structural analogs)
N-(2,5-dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide Tetrahydroisoquinoline, 4-fluorobenzyl, 2,5-dimethylphenyl Not explicitly stated; fluorinated analogs often enhance lipophilicity and stability
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Isoxazole sulfonamide, biphenylether Likely targets sulfonamide-sensitive pathways (e.g., carbonic anhydrase inhibition)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholine ring, acetyl, isopropylphenyl Anti-exudative activity (58% yield in synthesis; compared to diclofenac sodium)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Benzothiazole sulfone, 4-hydroxyphenyl Hydrogen-bonding and π-stacking in crystal structure; potential for solid-state stability

Key Observations :

  • Substituent Effects : The allyl group in the target compound may enhance membrane permeability compared to the 4-fluorobenzyl group in , which could improve bioavailability. Conversely, fluorinated analogs often exhibit metabolic stability due to reduced cytochrome P450-mediated oxidation .
  • Heterocyclic Cores: The dihydroisoquinoline ring in the target compound differs from the morpholine () or benzothiazole () systems in other analogs. These cores influence conformational flexibility and electronic properties, affecting target binding. For example, the planar benzothiazole sulfone in facilitates π-stacking interactions, whereas the dihydroisoquinoline may favor hydrophobic pocket interactions.
  • Pharmacological Activity : Acetamide derivatives with anti-exudative properties, such as those in and , highlight the importance of the acetamide linkage and aromatic substituents. The 4-acetylphenyl group in the target compound may mimic the acetylated metabolites of anti-inflammatory drugs like diclofenac .
Physicochemical and ADME Properties
  • Hydrogen Bonding: The absence of a hydroxyl group (cf. ) may limit hydrogen-bond donor capacity, reducing plasma protein binding but increasing metabolic clearance.

Biological Activity

N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol.

Structural Features

  • Acetylphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Isoquinolinone Moiety : Suggests possible interactions with various enzymes and receptors.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent activity against various bacterial strains, including Staphylococcus epidermidis, with MIC values as low as 1.56 µg/ml for some derivatives .

Cytotoxicity

Studies on structurally related compounds have shown promising cytotoxic effects against cancer cell lines. For instance:

  • Compounds derived from similar isoquinolinone structures demonstrated cytotoxicity at concentrations around 20 µg/ml against human stomach cancer cells .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyCompoundActivityMIC/IC50
4-AcyltropoloneAntibacterial1.56 µg/ml
Isoquinolinone DerivativeCytotoxicity20 µg/ml

Comparative Analysis

A comparative analysis between this compound and structurally similar compounds reveals unique aspects in their biological profiles:

CompoundAntimicrobial ActivityCytotoxicity
N-(4-acetylphenyl) derivativeModerateHigh
Other IsoquinolinonesHighModerate

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